Cas no 2172221-15-5 (1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-Cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core functionalized with a cyclopentyl group at the 1-position and a methyl group at the 5-position, along with a carboxamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The cyclopentyl substituent enhances lipophilicity, potentially improving membrane permeability, while the triazole ring offers stability and versatility in synthetic modifications. The carboxamide group provides a handle for further derivatization or hydrogen-bonding interactions, making it a valuable intermediate for drug discovery. Its well-defined molecular framework allows for precise structure-activity relationship studies, particularly in targeting enzymes or receptors where triazole-based scaffolds are of interest.
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide structure
2172221-15-5 structure
商品名:1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:2172221-15-5
MF:C9H14N4O
メガワット:194.233661174774
CID:6023739
PubChem ID:165590593

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • EN300-1593691
    • 2172221-15-5
    • インチ: 1S/C9H14N4O/c1-6-8(9(10)14)11-12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,14)
    • InChIKey: RUHIBACUCOTNPP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(C)N(C2CCCC2)N=N1)N

計算された属性

  • せいみつぶんしりょう: 194.11676108g/mol
  • どういたいしつりょう: 194.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1593691-5.0g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
5g
$3520.0 2023-06-04
Enamine
EN300-1593691-100mg
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
100mg
$1068.0 2023-09-23
Enamine
EN300-1593691-500mg
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
500mg
$1165.0 2023-09-23
Enamine
EN300-1593691-250mg
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
250mg
$1117.0 2023-09-23
Enamine
EN300-1593691-10.0g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
10g
$5221.0 2023-06-04
Enamine
EN300-1593691-50mg
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
50mg
$1020.0 2023-09-23
Enamine
EN300-1593691-0.05g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
0.05g
$1020.0 2023-06-04
Enamine
EN300-1593691-0.1g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
0.1g
$1068.0 2023-06-04
Enamine
EN300-1593691-0.5g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
0.5g
$1165.0 2023-06-04
Enamine
EN300-1593691-1.0g
1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
2172221-15-5
1g
$1214.0 2023-06-04

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Comprehensive Overview of 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172221-15-5)

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, with the CAS number 2172221-15-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule belongs to the triazole carboxamide family, a class known for its diverse biological activities and applications in drug discovery. The compound's unique structure, featuring a cyclopentyl group and a methyl-substituted triazole ring, makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for triazole derivatives has surged due to their potential in addressing global health challenges, such as antimicrobial resistance and chronic diseases. Researchers are particularly interested in 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide for its possible role in modulating enzyme activity or protein-protein interactions. Its carboxamide moiety is a critical pharmacophore, often associated with enhanced solubility and bioavailability, which are key factors in modern drug design.

The synthesis of CAS 2172221-15-5 typically involves multi-step organic reactions, including cyclization and amidation processes. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods align with the growing trend of quality-by-design (QbD) in pharmaceutical development, ensuring reproducibility and safety in industrial applications.

From an industrial perspective, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is often discussed in the context of green chemistry and sustainable manufacturing. Companies are increasingly adopting catalytic methods and solvent-free reactions to produce such compounds, reducing environmental impact while maintaining cost-efficiency. This aligns with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).

In the realm of computational chemistry, molecular docking studies have predicted that this compound may exhibit affinity for certain biological targets, sparking interest in virtual screening pipelines. Such in silico approaches are revolutionizing early-stage drug discovery by accelerating lead optimization processes. The integration of artificial intelligence (AI) in compound analysis further enhances predictive modeling for 2172221-15-5 and similar molecules.

While not yet widely commercialized, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide represents an exciting area of innovation. Its potential applications span from crop protection formulations to central nervous system (CNS) therapeutics, reflecting the versatility of heterocyclic compounds. As research progresses, this molecule may contribute to breakthroughs in personalized medicine and targeted therapies, addressing unmet medical needs.

For researchers seeking reliable data on CAS 2172221-15-5, reputable sources like Reaxys and SciFinder provide detailed physicochemical properties and synthetic protocols. The compound's logP value, hydrogen bond donors/acceptors, and molecular weight (220.27 g/mol) are frequently searched parameters, underscoring the importance of such metrics in ADMET profiling.

In conclusion, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide exemplifies the intersection of structural complexity and biological relevance in contemporary chemical research. As scientific inquiries into triazole-based scaffolds continue to expand, this compound may emerge as a valuable tool for both academic and industrial laboratories worldwide.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.